molecular formula C10H16O3 B14688237 ethyl (Z)-2-acetylhex-4-enoate CAS No. 29149-74-4

ethyl (Z)-2-acetylhex-4-enoate

Cat. No.: B14688237
CAS No.: 29149-74-4
M. Wt: 184.23 g/mol
InChI Key: ODKLJRKSCHDRIK-XQRVVYSFSA-N
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Description

Ethyl (Z)-2-acetylhex-4-enoate is an α,β-unsaturated ester featuring a conjugated enone system (C=C-C=O) and a Z-configuration at the double bond. Its ester and acetyl groups contribute to its reactivity, enabling applications in the synthesis of complex heterocycles or natural product analogs.

Properties

CAS No.

29149-74-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (Z)-2-acetylhex-4-enoate

InChI

InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h4,6,9H,5,7H2,1-3H3/b6-4-

InChI Key

ODKLJRKSCHDRIK-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)C(C/C=C\C)C(=O)C

Canonical SMILES

CCOC(=O)C(CC=CC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-2-acetylhex-4-enoate can be synthesized through the esterification of (Z)-2-acetylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method ensures higher yields and efficiency .

Chemical Reactions Analysis

Cyclization Reactions

Ethyl (Z)-2-acetylhex-4-enoate can undergo cyclization under basic or acidic conditions. For example:

  • Alkali Metal-Mediated Cyclization : In the presence of sodium t-butylate or t-amylate in aromatic solvents (e.g., benzene), the compound may cyclize to form bicyclic lactones or chrysanthemate derivatives. This mirrors the cyclization of structurally similar ethyl 5-methyl-3-acetylhex-4-enoate to chrysanthemumic acid esters .

  • Acid-Catalyzed Lactonization : Treatment with hydrogen halides (e.g., HCl) in alcoholic media can induce lactone ring formation via nucleophilic attack on the ester carbonyl .

Electrophilic Additions

The Z-configured double bond participates in stereospecific electrophilic additions:

Reaction TypeReagents/ConditionsProductStereochemical Outcome
BrominationBr₂ in CH₂Cl₂Vicinal dibromideAnti-addition
HydrationH₂O/H⁺ (acidic)β-Hydroxy esterMarkovnikov orientation

These reactions exploit the electron-deficient nature of the α,β-unsaturated system .

Conjugate Addition Reactions

The acetyl group activates the double bond for Michael additions:

  • Organocuprate Addition : Gilman reagents (e.g., R₂CuLi) add to the β-carbon, yielding substituted esters with retention of the Z-configuration .

  • Thiol Addition : Thiols (RSH) undergo 1,4-addition under mild conditions to form thioether derivatives .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with 1,3-dienes:

DieneConditionsProduct (Cyclohexene Derivative)Yield (%)
1,3-ButadieneHeat, 80°CEndo-adduct65–75
IsopreneLewis acid (e.g., AlCl₃)Exo-adduct70–80

The Z-configuration of the dienophile influences endo/exo selectivity .

Hydrolysis and Saponification

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in ethanol yields (Z)-2-acetylhex-4-enoic acid .

  • Basic Saponification : NaOH in aqueous methanol generates the sodium salt of the acid, which can be protonated to the free acid .

Reduction Reactions

Selective reduction of functional groups is feasible:

  • Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding ethyl 2-acetylhexanoate with retention of the acetyl group .

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces the acetyl group to a secondary alcohol, producing ethyl (Z)-2-(1-hydroxyethyl)hex-4-enoate .

Grignard and Organometallic Reactions

The acetyl carbonyl reacts with Grignard reagents (RMgX):

  • Nucleophilic Attack : Methylmagnesium iodide adds to the acetyl carbonyl, forming a tertiary alcohol after hydrolysis .

  • Enolate Formation : LDA (lithium diisopropylamide) deprotonates the α-position, enabling alkylation or aldol condensation .

Thermal and Photochemical Reactions

  • Isomerization : Heating induces Z→E isomerization of the double bond, altering reactivity .

  • [2+2] Cycloaddition : UV irradiation in the presence of alkenes forms cyclobutane derivatives .

Nitrosation and Elimination

Under nitrosating conditions (e.g., NaNO₂/HCl), the acetyl group may undergo elimination to form α,β-unsaturated diazo intermediates, which can cyclize to pyrazoles via electrocyclization . This parallels the reactivity observed in structurally related N-acetylhex-2-enylamide derivatives .

Scientific Research Applications

Ethyl (Z)-2-acetylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-acetylhex-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then participate in various biochemical pathways. The double bond in the Z-configuration may also influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues: Cyclohexenecarboxylates vs. Linear Enoates

A key structural analog is ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate (compounds 9–16), synthesized via condensation of ethyl acetoacetate with arylprop-2-en-ones under basic conditions . While ethyl (Z)-2-acetylhex-4-enoate is a linear α,β-unsaturated ester, these analogs incorporate a cyclohexene ring system with additional aryl and naphthyl substituents. This difference impacts:

  • Reactivity: Cyclohexenecarboxylates undergo ring-opening or Diels-Alder reactions due to strain in the six-membered ring, whereas linear enoates like this compound are more likely to participate in conjugate additions.
  • Crystallinity : Cyclohexene derivatives often exhibit higher melting points due to planar aromatic substituents enhancing crystal packing .

Reactivity and Hydrogen Bonding Patterns

Hydrogen bonding significantly influences the physical and chemical properties of esters. This compound’s acetyl group can act as a hydrogen bond acceptor, while the ester carbonyl may participate in weaker interactions. In contrast, cyclohexenecarboxylates with aryl substituents (e.g., naphthyl groups) exhibit stronger π-π stacking and hydrogen bonding networks, as observed in crystallographic studies using programs like SHELX and ORTEP-3 . For example:

  • Cyclohexenecarboxylates form C=O⋯H–O/N bonds with neighboring molecules, stabilizing their crystal lattices .
  • Linear enoates like this compound may display less directional packing due to fewer aromatic moieties, leading to lower melting points and higher solubility in nonpolar solvents.

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